molecular formula C4HF4NO2S2 B2669579 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride CAS No. 2377035-76-0

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride

Cat. No. B2669579
CAS RN: 2377035-76-0
M. Wt: 235.17
InChI Key: GIVKEAYGRLYKKV-UHFFFAOYSA-N
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Description

The compound “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” is a fluorinated organic compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and advanced materials . The trifluoromethyl group (−CF3) in particular is known to confer increased stability and lipophilicity .


Synthesis Analysis

While specific synthesis methods for “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” are not available, trifluoromethyl-containing compounds have been synthesized through various methods, including the use of transition metal-based catalysts and the activation of the C–F bond in trifluoromethyl-containing compounds .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would likely involve a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a trifluoromethyl group attached. The exact structure would depend on the positions of these groups and other atoms in the molecule .


Chemical Reactions Analysis

Trifluoromethyl groups have been involved in various types of chemical reactions, including chloro-, bromo-, iodo-, fluoro- and cyano-trifluoromethylation of alkenes and alkynes . The specific reactions that “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would be influenced by its molecular structure. For example, trifluoromethyl groups are known to increase the stability and lipophilicity of compounds .

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities . For example, the 3,5-bis-(trifluoromethyl)phenyl group is a common feature with other NK1 receptor antagonists and improves penetration of the drug into the central nervous system .

Disease Treatment

Many compounds containing the trifluoromethyl group have been used for various diseases and disorders . The detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores, has been covered .

Fluorine Incorporation in Molecules

The fluorine atom possesses many intrinsic properties that can be beneficial when incorporated into small molecules . These properties include the atom’s size, electronegativity, and ability to block metabolic oxidation sites .

Imaging Applications

Small molecules containing fluorine atoms have been used in imaging applications . The fluorine atom contributes to the application of the dye scaffolds as an imaging agent .

Early Detection of Diseases

Radiolabeled fluorine atoms have been used for PET imaging in the early detection of diseases .

Pharmaceutical Industry

The design, synthesis, and testing of medically viable fluorine-containing compounds have burgeoned over the past two decades, leading to numerous publications and patents . In 2021, nine fluorine-containing drugs were approved for use by the FDA, showing an increase in relevancy for the incorporation of fluorine in medicinal research .

Mechanism of Action

The mechanism of action of “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would depend on its intended use. For example, many trifluoromethyl-containing compounds have been used in pharmaceuticals, where their mechanisms of action can vary widely .

Future Directions

The future directions of research on “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would likely involve further exploration of its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in various fields, and continued efforts in this area could lead to the development of new materials and pharmaceuticals .

properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF4NO2S2/c5-4(6,7)2-3(12-1-9-2)13(8,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVKEAYGRLYKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF4NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride

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